4-(2-(Dimethylamino)ethoxy)benzoic acid hydrochloride
Overview
Description
4-(2-(Dimethylamino)ethoxy)benzoic acid hydrochloride is an organic compound with the molecular formula C11H16ClNO3. It is a derivative of benzoic acid, where the benzoic acid moiety is substituted with a 2-(dimethylamino)ethoxy group. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Mechanism of Action
Target of Action
The primary target of the compound 4-(2-(Dimethylamino)ethoxy)benzoic acid hydrochloride is Microtubule Affinity Regulating Kinase 4 (MARK4) . MARK4 is a Ser/Thr kinase and is considered a potential drug target for cancer, diabetes, and neurodegenerative diseases . It plays a significant role in the development and progression of cancer .
Mode of Action
The compound interacts with MARK4 by binding to it, showing a considerable binding affinity . This interaction results in the inhibition of MARK4, which is crucial for its role in cell division, cell proliferation, and cell cycle regulation .
Biochemical Pathways
The inhibition of MARK4 affects various intra- and extracellular downstream signaling pathways associated with biological activities such as differentiation, growth, and apoptosis . MARK4 regulates the dynamics of microtubules by its phosphorylation, thus playing a significant role in these cellular activities .
Result of Action
The inhibition of MARK4 by this compound leads to a decrease in cell division, cell proliferation, and cell cycle regulation . This results in the selective inhibition of the growth of cancer cells . The compound has shown to inhibit the colonogenic potential of cancer cells and induce apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Dimethylamino)ethoxy)benzoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-hydroxybenzoic acid.
Etherification: The hydroxyl group of 4-hydroxybenzoic acid is etherified with 2-(dimethylamino)ethyl chloride in the presence of a base such as potassium carbonate. This reaction forms 4-(2-(Dimethylamino)ethoxy)benzoic acid.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(2-(Dimethylamino)ethoxy)benzoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or sulfuric acid for sulfonation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
4-(2-(Dimethylamino)ethoxy)benzoic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
4-(2-(Dimethylamino)ethoxy)benzylamine: This compound has a similar structure but with an amine group instead of a carboxylic acid.
4-(2-(Dimethylamino)ethoxy)benzaldehyde: This compound has an aldehyde group instead of a carboxylic acid.
2-(4-Dimethylamino-2-hydroxybenzoyl)benzoic acid: This compound has a hydroxyl group on the benzoyl moiety.
Uniqueness
4-(2-(Dimethylamino)ethoxy)benzoic acid hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydrochloride form enhances its solubility and stability, making it suitable for various applications.
Properties
IUPAC Name |
4-[2-(dimethylamino)ethoxy]benzoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3.ClH/c1-12(2)7-8-15-10-5-3-9(4-6-10)11(13)14;/h3-6H,7-8H2,1-2H3,(H,13,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVBNLWJELUWWQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=CC=C(C=C1)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60524813 | |
Record name | 4-[2-(Dimethylamino)ethoxy]benzoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60524813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27237-49-6 | |
Record name | 4-[2-(Dimethylamino)ethoxy]benzoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60524813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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